4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate
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Overview
Description
2-[4-(acetyloxy)phenyl]-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a tetramethoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7 and 8 and an acetoxy group at position 4'. It is a tetramethoxyflavone and an acetate ester. It derives from a flavone.
Scientific Research Applications
Antineoplastic Activity
Research has shown that derivatives of 4-oxo-4H-chromen-3-carbaldehydes, closely related to 4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate, exhibit antineoplastic activities. These compounds have been identified as a new leading skeleton suitable for further development in cancer treatment, showing potential in targeting human tumor cell lines. Notably, antitubulin mechanisms have been proposed for the most active compounds in this category (Gašparová et al., 2010).
Synthesis and Biological Activities
The chemical synthesis of chromen-4-one derivatives, including those structurally related to 4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate, has been explored for their biological activities. These compounds have demonstrated significant antimicrobial and antioxidant activities. This includes their use in combating bacterial strains like Staphylococcus aureus and E. coli, and exhibiting antioxidant properties comparable to known antioxidants like ascorbic acid (Behrami & Dobroshi, 2019).
Antibacterial Effects
Research into 4-hydroxy-chromen-2-one derivatives has shown that these compounds, which share structural similarities with 4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate, have high levels of antibacterial activity. These compounds have been synthesized and characterized, demonstrating bacteriostatic and bactericidal activity against various bacterial strains (Čačić et al., 2009).
Cytotoxic Activity in Cancer Cell Lines
Studies have revealed that new acetoxycoumarin derivatives, including ones structurally similar to the compound , exhibit cytotoxic activity in various cancer cell lines. These compounds have been evaluated for their lethal dose values and impact on cell cycle phases, showing promise as potential cancer therapeutics (Musa et al., 2011).
properties
CAS RN |
6959-55-3 |
---|---|
Product Name |
4-(5,6,7,8-Tetramethoxy-4-oxo-4H-chromen-2-yl)phenyl acetate |
Molecular Formula |
C21H20O8 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[4-(5,6,7,8-tetramethoxy-4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C21H20O8/c1-11(22)28-13-8-6-12(7-9-13)15-10-14(23)16-17(24-2)19(25-3)21(27-5)20(26-4)18(16)29-15/h6-10H,1-5H3 |
InChI Key |
GPKHJXVBFIQGKO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC |
Other CAS RN |
6959-55-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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